7-Benzyl-8-(methylthio)theophylline

Estrogen Receptor Alpha DNA Binding Inhibitor High-Throughput Screening

7-Benzyl-8-(methylthio)theophylline (CAS 6466-43-9), also known as TPBM, is a synthetic, sulfur-containing derivative of theophylline (1,3-dimethylxanthine). It is characterized by a benzylthiomethyl substituent at the C8 position of the purine ring, giving it a molecular weight of 316.38 g/mol and the molecular formula C15H16N4O2S.

Molecular Formula C15H16N4O2S
Molecular Weight 316.4 g/mol
Cat. No. B11967190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-8-(methylthio)theophylline
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC3=CC=CC=C3
InChIInChI=1S/C15H16N4O2S/c1-17-12-11(13(20)18(2)15(17)21)19(14(16-12)22-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyPRHXRBCBGWLZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-8-(methylthio)theophylline: A Structurally Distinct Methylxanthine Derivative with a Defined ERα Inhibitory Profile


7-Benzyl-8-(methylthio)theophylline (CAS 6466-43-9), also known as TPBM, is a synthetic, sulfur-containing derivative of theophylline (1,3-dimethylxanthine) . It is characterized by a benzylthiomethyl substituent at the C8 position of the purine ring, giving it a molecular weight of 316.38 g/mol and the molecular formula C15H16N4O2S . This compound is distinguished from its parent, theophylline, by its primary mechanism of action: it is a potent, non-competitive inhibitor of Estrogen Receptor alpha (ERα), acting by blocking the receptor's binding to DNA rather than competing for ligand binding [1].

Why 7-Benzyl-8-(methylthio)theophylline Cannot Be Simply Substituted by Theophylline or Other Methylxanthines in ERα Research


While 7-Benzyl-8-(methylthio)theophylline (TPBM) shares its core purine scaffold with theophylline, their biological activities are fundamentally divergent and cannot be interchanged. Theophylline is a broad-spectrum phosphodiesterase inhibitor and adenosine receptor antagonist used primarily as a bronchodilator [1]. In stark contrast, TPBM is a highly specific inhibitor of Estrogen Receptor α (ERα), with a unique mechanism that targets the receptor-DNA interaction rather than the ligand-binding pocket [2]. This functional divergence is directly attributable to the C8 benzylthiomethyl modification, which confers a novel target engagement profile absent in the parent compound. Consequently, substituting TPBM with theophylline in an assay designed to probe ERα-mediated transcription would yield no relevant activity, leading to experimental failure and misinterpretation [2].

Quantitative Differentiation Guide for 7-Benzyl-8-(methylthio)theophylline (TPBM) Relative to Key Comparators


Potent Inhibition of ERα-cERE DNA Binding (IC50)

TPBM demonstrates potent inhibition of the interaction between ERα and a consensus estrogen response element (cERE) DNA sequence, with an IC50 of approximately 3 µM [1]. This activity is not shared by theophylline, which is inactive in this assay, establishing TPBM's unique mechanism of action.

Estrogen Receptor Alpha DNA Binding Inhibitor High-Throughput Screening

Selective Inhibition of ERα-Positive Cancer Cell Growth (IC50)

TPBM inhibits the 17β-estradiol (E2)-dependent growth of ERα-positive cancer cells with an IC50 of 5 µM, while exhibiting no effect on the growth of estrogen-independent cells [1]. This contrasts with theophylline, which is not known to have selective anti-proliferative activity in ERα-positive breast cancer cells.

Breast Cancer Estrogen-Dependent Growth Cell Viability

Retained Potency in Tamoxifen-Resistant Breast Cancer Cells

In a tamoxifen-resistant breast cancer cell model that overexpresses ERα, TPBM maintained potent inhibition of 17β-estradiol (E2)-ERα activity with an IC50 of 9 µM [1][2]. This is a critical differentiator, as traditional SERMs like tamoxifen lose efficacy in this context due to their reliance on the ligand-binding pocket, which can be bypassed or mutated.

Tamoxifen Resistance Endocrine Therapy Resistance ERα Overexpression

Enhanced Molecular Complexity for Distinct Analytical Detection

The presence of both a benzyl group at N7 and a methylthio group at C8 in 7-Benzyl-8-(methylthio)theophylline results in a distinct molecular weight (316.38 g/mol) and fragmentation pattern compared to simpler methylxanthines . This structural complexity is crucial for its unambiguous identification as a natural product, where it has been quantified as a major component (12.53%) of the essential oil from Jatropha curcas stems [1].

Analytical Chemistry Mass Spectrometry Natural Product Identification

Validated Research and Industrial Applications for 7-Benzyl-8-(methylthio)theophylline (TPBM)


Investigating ERα-Mediated Transcription and Tamoxifen Resistance

TPBM is an ideal chemical probe for dissecting the role of ERα-DNA binding in gene transcription, particularly in models of endocrine therapy resistance. Its proven IC50 of ~3 µM for blocking ERα-cERE interaction [1] and its maintained activity (IC50 of 9 µM) in tamoxifen-resistant cells [2] make it a powerful tool for studying mechanisms of resistance that circumvent traditional SERMs. This application is directly supported by its defined, quantitative activity profile.

Development of New ERα-Targeted Assays and High-Throughput Screens

The compound's unique mechanism of action—targeting the ERα-DNA interface—makes it a valuable positive control for developing and validating new biochemical and cellular assays. For example, it can serve as a benchmark inhibitor in high-throughput screens designed to identify novel small molecules that disrupt ERα-DNA binding, a therapeutically relevant but less-exploited interaction site [1].

Analytical Reference Standard for Natural Product and Metabolomics Research

Given its occurrence as a major volatile component (12.53%) in the essential oil of Jatropha curcas stems [3], 7-Benzyl-8-(methylthio)theophylline can serve as a valuable reference standard for GC-MS and LC-MS analyses. Its unique mass and fragmentation pattern facilitate the identification and quantification of this specific methylxanthine derivative in complex plant extracts or other biological samples .

Synthetic Precursor for Metal Complexes in Coordination Chemistry

The sulfur-containing benzylthio-methyl group provides a potential coordination site for transition metals. As demonstrated with related 8-thio-theophylline derivatives, this class of compounds can act as ligands for metals like palladium [4]. While direct studies on TPBM metal complexes are limited, its structure suggests it could be used to synthesize novel organometallic compounds for research in bioinorganic chemistry or catalysis.

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